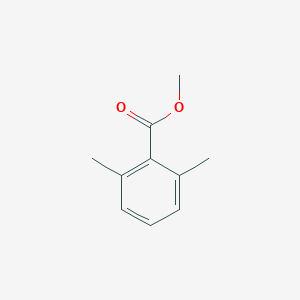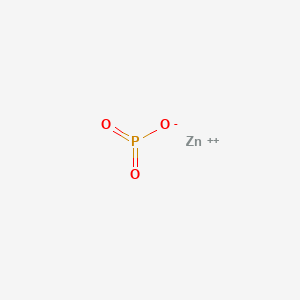
1-Ciclopropil-2-nitrobenceno
Descripción general
Descripción
1-Cyclopropyl-2-nitrobenzene, also known as 1-Cyclopropyl-2-nitrobenzene, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monitoreo ambiental
Los compuestos nitrobenceno, incluido el 1-Ciclopropil-2-nitrobenceno, se utilizan como precursores para la producción de numerosos productos químicos industriales. Estos compuestos pueden liberarse al medio ambiente por las plantas de producción a través de la descarga de aguas residuales y pueden contaminar las aguas subterráneas y superficiales . Por lo tanto, el this compound se puede utilizar como marcador en el monitoreo ambiental para rastrear la contaminación.
Estudios de carcinogenicidad
La Agencia de Protección Ambiental de los Estados Unidos (U.S. EPA) considera que el nitrobenceno y sus derivados son probables carcinógenos humanos . Por lo tanto, el this compound se podría utilizar en la investigación científica para estudiar los efectos carcinógenos de los compuestos nitrobenceno.
Tratamiento de agua
Los compuestos nitrobenceno pueden contaminar las fuentes de agua potable . Por lo tanto, el this compound se podría utilizar en la investigación para desarrollar nuevos métodos o mejorar los métodos existentes para tratar el agua contaminada.
Interacción con nanotubos de carbono
Se ha llevado a cabo investigación para investigar la interacción del nitrobenceno con nanotubos de carbono de pared múltiple (MWCNT) funcionalizados de manera diferente . Por lo tanto, el this compound se podría utilizar en estudios similares para comprender su interacción con MWCNT.
Estabilidad de la agregación
La estabilidad de la suspensión de nanotubos de carbono (CNT) está influenciada significativamente por el nitrobenceno . Por lo tanto, el this compound se podría utilizar en la investigación para estudiar la estabilidad de la agregación de CNT.
Sorción y desorción
La investigación ha demostrado que la sorción y desorción del nitrobenceno se ven afectadas por la concentración inicial del nitrobenceno y la cobertura de la funcionalización de la superficie de los MWCNT . Por lo tanto, el this compound se podría utilizar en estudios similares para comprender sus propiedades de sorción y desorción.
Mecanismo De Acción
Target of Action
It’s known that nitrobenzene compounds often interact with enzymes involved in redox reactions . The cyclopropyl group may also interact with various biological targets due to its unique structural properties .
Mode of Action
Nitrobenzene compounds are generally reduced by enzymes to form reactive intermediates . These intermediates can then interact with cellular components, leading to various downstream effects. The cyclopropyl group may also influence the compound’s reactivity and interactions with its targets .
Biochemical Pathways
Nitrobenzene compounds are known to be involved in redox reactions and can affect various metabolic pathways . The presence of the cyclopropyl group may also influence the compound’s interactions within these pathways .
Pharmacokinetics
Nitrobenzene compounds are generally well-absorbed and can be widely distributed in the body . The presence of the cyclopropyl group may influence the compound’s metabolic stability and bioavailability .
Result of Action
Nitrobenzene compounds can form reactive intermediates that interact with cellular components, potentially leading to various biological effects . The cyclopropyl group may also influence the compound’s biological activity .
Action Environment
The action of 1-Cyclopropyl-2-nitrobenzene can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . The presence of other compounds can also influence its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
Nitrobenzene derivatives, which include 1-Cyclopropyl-2-nitrobenzene, have been shown to play a role in metabolic processes . These compounds can either inhibit or stimulate oxygen utilization in aerated cells .
Cellular Effects
Nitrobenzene derivatives have been shown to affect cellular oxygen utilization
Molecular Mechanism
It is known that nitrobenzene derivatives can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
Nitrobenzene-based fluorescent photocages have been used for spatial and temporal control of signaling lipids in cells .
Dosage Effects in Animal Models
Animal models are commonly used in biomedical research to study the effects of various compounds, including their dosage effects .
Metabolic Pathways
Nitrobenzene derivatives have been shown to be involved in metabolic processes
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research
Propiedades
IUPAC Name |
1-cyclopropyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANZICVFDGMCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342828 | |
| Record name | 1-Cyclopropyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10292-65-6 | |
| Record name | 1-Cyclopropyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


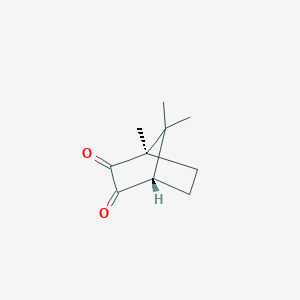

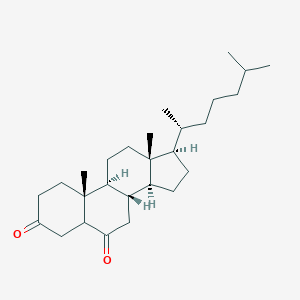
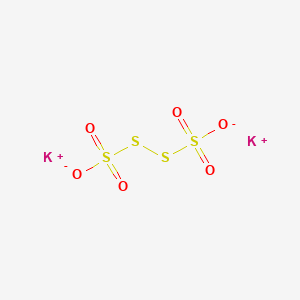


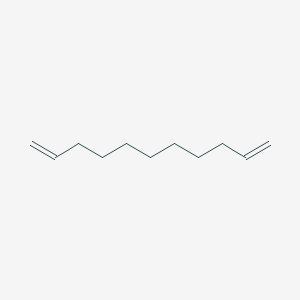
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)


